![molecular formula C14H21N3O2 B7468176 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide](/img/structure/B7468176.png)
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide, also known as EML 105, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of small molecule inhibitors that target the enzyme dipeptidyl peptidase IV (DPP4), which is involved in regulating cell growth and proliferation.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic cancer, breast cancer, and lung cancer. In addition, 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been shown to enhance the effectiveness of chemotherapy drugs such as gemcitabine and cisplatin.
Mecanismo De Acción
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 targets the enzyme DPP4, which is involved in regulating cell growth and proliferation. By inhibiting DPP4, 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 prevents the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in promoting cancer growth and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 in lab experiments is its specificity for DPP4. This allows researchers to study the effects of DPP4 inhibition on cancer cell growth and proliferation. However, one limitation of using 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 is its potential toxicity. High doses of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 have been shown to cause liver damage in animal studies.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105. One direction is to investigate the potential use of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 in combination with other cancer drugs to enhance their effectiveness. Another direction is to study the effects of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 on other types of cancer, such as prostate cancer and ovarian cancer. Finally, researchers could explore the use of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 in combination with immunotherapy drugs to enhance the immune response against cancer cells.
Métodos De Síntesis
The synthesis of 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105 involves several steps, starting with the reaction of 2,4-dimethylaniline with ethyl chloroformate to form 2-(2,4-dimethylanilino)ethyl carbamate. This intermediate is then reacted with 3-chloropropanoyl chloride to form 2-(2,4-dimethylanilino)-N-(3-chloropropanoyl)ethyl carbamate. Finally, the product is treated with sodium ethoxide to form 2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide 105.
Propiedades
IUPAC Name |
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-5-15-14(19)17-13(18)11(4)16-12-7-6-9(2)8-10(12)3/h6-8,11,16H,5H2,1-4H3,(H2,15,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUCMMXXUZUIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(C)NC1=C(C=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylanilino)-N-(ethylcarbamoyl)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.